molecular formula C16H18N4O2 B4889987 1-(4-nitrophenyl)-4-(3-pyridinylmethyl)piperazine

1-(4-nitrophenyl)-4-(3-pyridinylmethyl)piperazine

Cat. No. B4889987
M. Wt: 298.34 g/mol
InChI Key: QYLRIGGAIGQGIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-nitrophenyl)-4-(3-pyridinylmethyl)piperazine, also known as 4-NPP, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of piperazine derivatives and has been shown to have a wide range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 1-(4-nitrophenyl)-4-(3-pyridinylmethyl)piperazine involves the binding of the compound to the orthosteric site of GPCRs. The orthosteric site is the binding site for endogenous ligands, such as neurotransmitters or hormones. By binding to this site, 1-(4-nitrophenyl)-4-(3-pyridinylmethyl)piperazine can mimic the action of endogenous ligands and activate the receptor. The activation of the receptor triggers a conformational change, which leads to the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-nitrophenyl)-4-(3-pyridinylmethyl)piperazine depend on the specific GPCR that it binds to. For example, 1-(4-nitrophenyl)-4-(3-pyridinylmethyl)piperazine has been shown to activate the dopamine D2 receptor, which is involved in the regulation of movement, emotion, and cognition. Activation of the dopamine D2 receptor by 1-(4-nitrophenyl)-4-(3-pyridinylmethyl)piperazine leads to the inhibition of adenylyl cyclase, which ultimately results in a decrease in cAMP levels. This decrease in cAMP levels can have various physiological effects, including the regulation of neurotransmitter release and the modulation of synaptic plasticity.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-(4-nitrophenyl)-4-(3-pyridinylmethyl)piperazine in lab experiments is its high affinity and specificity for GPCRs. This allows researchers to study the structure and function of these receptors in a highly controlled manner. Additionally, 1-(4-nitrophenyl)-4-(3-pyridinylmethyl)piperazine is a fluorescent probe, which allows for real-time monitoring of ligand-receptor interactions. However, one limitation of using 1-(4-nitrophenyl)-4-(3-pyridinylmethyl)piperazine is its potential toxicity. High concentrations of the compound can lead to cell death, which can affect the results of experiments.

Future Directions

There are several future directions for the use of 1-(4-nitrophenyl)-4-(3-pyridinylmethyl)piperazine in scientific research. One potential direction is the development of new fluorescent probes based on the structure of 1-(4-nitrophenyl)-4-(3-pyridinylmethyl)piperazine. These probes could have improved properties, such as higher affinity and specificity for specific GPCRs. Additionally, 1-(4-nitrophenyl)-4-(3-pyridinylmethyl)piperazine could be used in the development of new drugs for the treatment of various diseases, such as Parkinson's disease and schizophrenia, which are associated with dysfunction of GPCRs. Finally, 1-(4-nitrophenyl)-4-(3-pyridinylmethyl)piperazine could be used in the development of new imaging techniques for the diagnosis and treatment of cancer, which often involves the overexpression of GPCRs.

Synthesis Methods

The synthesis of 1-(4-nitrophenyl)-4-(3-pyridinylmethyl)piperazine involves the reaction of 4-nitrobenzaldehyde with 3-pyridylmethylamine in the presence of acetic acid and sodium triacetoxyborohydride. The resulting intermediate is then reacted with piperazine to yield the final product. The purity and yield of the product can be improved by recrystallization from ethanol.

Scientific Research Applications

1-(4-nitrophenyl)-4-(3-pyridinylmethyl)piperazine has been widely used in scientific research as a fluorescent probe for studying the binding of ligands to G protein-coupled receptors (GPCRs). GPCRs are a family of membrane proteins that play a crucial role in the regulation of various physiological processes, including neurotransmission, hormone secretion, and immune response. The binding of ligands to GPCRs triggers a cascade of intracellular signaling pathways, which ultimately results in a physiological response. 1-(4-nitrophenyl)-4-(3-pyridinylmethyl)piperazine has been shown to bind to GPCRs with high affinity and specificity, making it an ideal tool for studying the structure and function of these receptors.

properties

IUPAC Name

1-(4-nitrophenyl)-4-(pyridin-3-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c21-20(22)16-5-3-15(4-6-16)19-10-8-18(9-11-19)13-14-2-1-7-17-12-14/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLRIGGAIGQGIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CN=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5263663

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